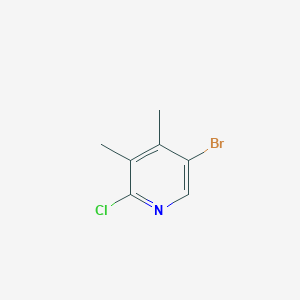
Cobalt (II) phosphate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt (II) phosphate hydrate is an inorganic compound with the chemical formula Co₃(PO₄)₂•xH₂O. It is known for its vibrant violet color and is commonly referred to as cobalt violet. This compound is used as a pigment and has applications in various scientific fields due to its unique properties .
Méthodes De Préparation
Cobalt (II) phosphate hydrate can be synthesized through the precipitation method. This involves mixing aqueous solutions of cobalt (II) salts, such as cobalt (II) chloride, with phosphate salts like potassium hydrogen phosphate. The reaction results in the formation of this compound as a solid precipitate . Industrial production methods often involve similar precipitation techniques, followed by purification and drying processes to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Cobalt (II) phosphate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form cobalt (III) phosphate under specific conditions.
Reduction: Reduction reactions can convert cobalt (III) phosphate back to cobalt (II) phosphate.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cobalt (II) phosphate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including water oxidation and hydrogen production.
Biology: It serves as a biomimetic enzyme to detect superoxide anions released from living cells.
Medicine: Research is ongoing to explore its potential in medical applications, particularly in drug delivery systems.
Industry: It is used in the production of pigments, batteries, and as a component in electrochemical devices.
Mécanisme D'action
The mechanism of action of cobalt (II) phosphate hydrate, particularly in catalytic applications, involves the formation of active sites on its surface. These active sites facilitate the transfer of electrons and protons, enabling various chemical reactions. For example, in water oxidation, this compound acts as a co-catalyst, promoting the formation of oxygen-oxygen bonds and the subsequent release of oxygen gas .
Comparaison Avec Des Composés Similaires
Cobalt (II) phosphate hydrate can be compared with other similar compounds such as:
Cobalt (II) chloride hydrate: Known for its color-changing properties based on hydration state.
Cobalt (II) nitrate hydrate: Used in different industrial applications and has distinct chemical properties.
Cobalt (II) sulfate hydrate: Commonly used in electroplating and as a drying agent.
This compound is unique due to its vibrant color and its effectiveness as a catalyst in various chemical reactions .
Propriétés
Numéro CAS |
60305-65-9 |
|---|---|
Formule moléculaire |
Co3H2O9P2 |
Poids moléculaire |
384.76 g/mol |
Nom IUPAC |
cobalt(2+);diphosphate;hydrate |
InChI |
InChI=1S/3Co.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 |
Clé InChI |
FGMIXSNEQGJBOH-UHFFFAOYSA-H |
SMILES canonique |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
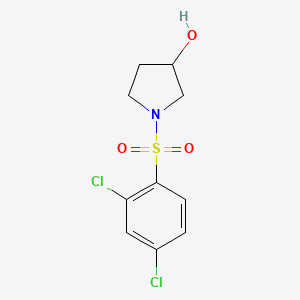
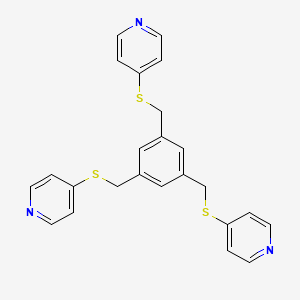
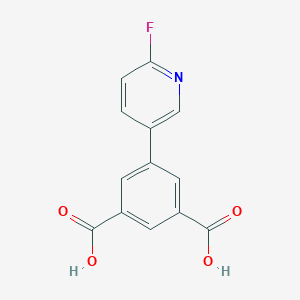

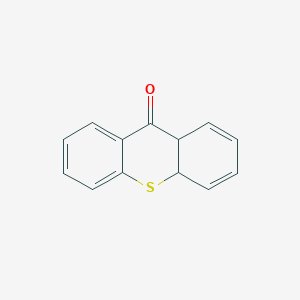
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12511766.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12511781.png)

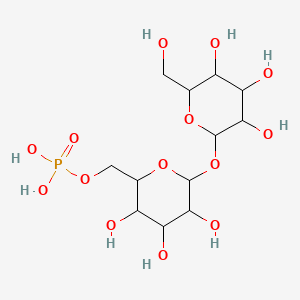
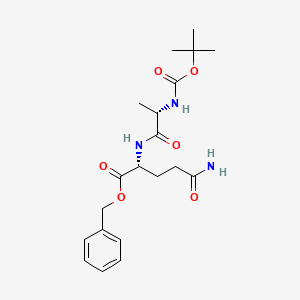

![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)
